molecular formula C17H19N5 B10995928 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10995928
M. Wt: 293.4 g/mol
InChI Key: ATXJSLXBVXQGEK-UHFFFAOYSA-N
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Description

2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions include the use of palladium catalysts and appropriate ligands to facilitate the coupling and rearrangement processes.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine ring or the attached substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

2-(2-cyclopentylethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H19N5/c1-2-5-13(4-1)7-8-16-20-17-19-11-9-15(22(17)21-16)14-6-3-10-18-12-14/h3,6,9-13H,1-2,4-5,7-8H2

InChI Key

ATXJSLXBVXQGEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4

Origin of Product

United States

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